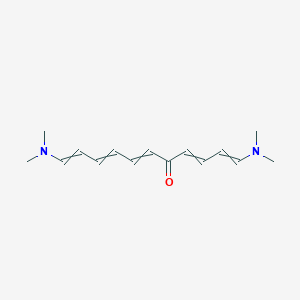
1,3,6,8,10-Undecapentaen-5-one, 1,11-bis(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,8,10-Undecapentaen-5-one, 1,11-bis(dimethylamino)- is a complex organic compound characterized by its unique structure and chemical properties. This compound features a conjugated system of double bonds and functional groups that make it an interesting subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8,10-Undecapentaen-5-one, 1,11-bis(dimethylamino)- typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. Common reagents used in the synthesis include dimethylamine, various aldehydes, and ketones. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6,8,10-Undecapentaen-5-one, 1,11-bis(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of saturated compounds.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1,3,6,8,10-Undecapentaen-5-one, 1,11-bis(dimethylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying conjugated systems.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is conducted to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of various chemical products and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1,3,6,8,10-Undecapentaen-5-one, 1,11-bis(dimethylamino)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, which can influence various biochemical processes. Its interaction with enzymes and receptors can modulate their activity, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclodecapentaene: Another compound with a conjugated system of double bonds.
1,4-Dimethylbenzene: A simpler aromatic compound used for comparison in studies of conjugated systems.
Uniqueness
1,3,6,8,10-Undecapentaen-5-one, 1,11-bis(dimethylamino)- is unique due to its specific structure and the presence of dimethylamino groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
86093-82-5 |
|---|---|
Formule moléculaire |
C15H22N2O |
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one |
InChI |
InChI=1S/C15H22N2O/c1-16(2)13-9-6-5-7-11-15(18)12-8-10-14-17(3)4/h5-14H,1-4H3 |
Clé InChI |
OYEDSNKEXUTPMW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC=CC=CC(=O)C=CC=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)
![3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine](/img/structure/B14414178.png)
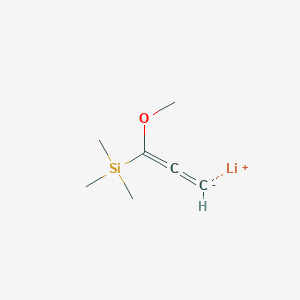

![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)

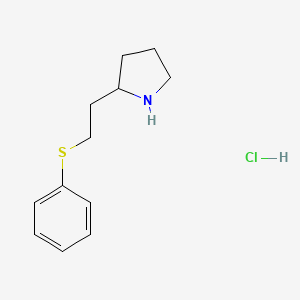
![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
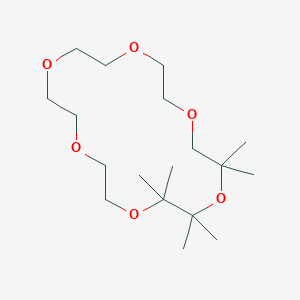
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)

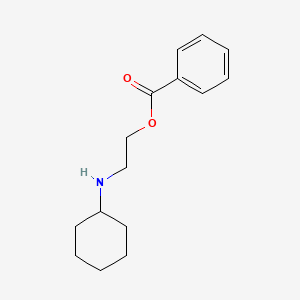
![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)
